![molecular formula C13H14N+ B14457212 1-[(4-Methylphenyl)methyl]pyridin-1-ium CAS No. 71897-24-0](/img/structure/B14457212.png)
1-[(4-Methylphenyl)methyl]pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylphenyl)methyl]pyridin-1-ium is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound features a pyridinium core substituted with a 4-methylphenylmethyl group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)methyl]pyridin-1-ium typically involves the alkylation of pyridine with 4-methylbenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile or ethanol to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Methylphenyl)methyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the pyridinium salt to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium salt reacts with nucleophiles like amines or thiols to form substituted pyridinium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Pyridinium N-oxides.
Reduction: Pyridine derivatives.
Substitution: Substituted pyridinium compounds.
Applications De Recherche Scientifique
1-[(4-Methylphenyl)methyl]pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other reactive intermediates.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including ionic liquids and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(4-Methylphenyl)methyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenylpyridin-1-ium: Known for its neurotoxic effects and used in research on Parkinson’s disease.
2-(4-Methylphenyl)-1-phenylimidazo[1,2-a]pyridin-1-ium bromide: Investigated for its antimicrobial and anticancer properties.
Uniqueness: 1-[(4-Methylphenyl)methyl]pyridin-1-ium stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity
Propriétés
Numéro CAS |
71897-24-0 |
|---|---|
Formule moléculaire |
C13H14N+ |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
1-[(4-methylphenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14/h2-10H,11H2,1H3/q+1 |
Clé InChI |
UXQFFWJWNQOKJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C[N+]2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






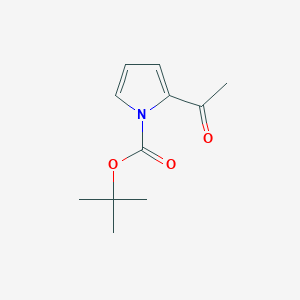
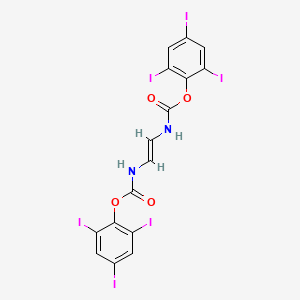
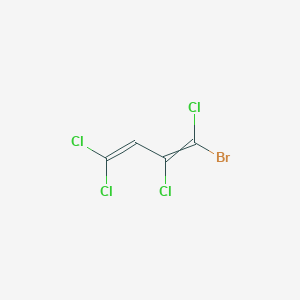

![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
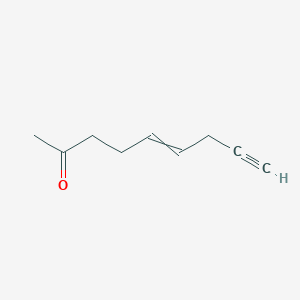
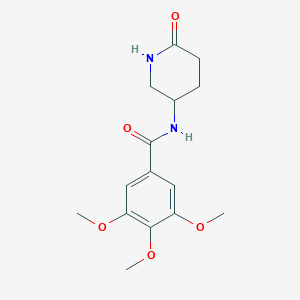
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)


